molecular formula C9H17NOS B5417235 2-ethyl-3,6-dimethyltetrahydro-4H-thiopyran-4-one oxime

2-ethyl-3,6-dimethyltetrahydro-4H-thiopyran-4-one oxime

Cat. No. B5417235
M. Wt: 187.30 g/mol
InChI Key: YHVCTXUGBPVHTM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-ethyl-3,6-dimethyltetrahydro-4H-thiopyran-4-one” has been reported . It contains a six-membered ring with one sulfur atom, and it has ethyl and methyl substituents. The addition of the oxime functional group would add a >C=NOH group to the molecule.


Chemical Reactions Analysis

Oximes are known to undergo a variety of chemical reactions. For example, they can be reduced to amines, or they can undergo Beckmann rearrangement to form amides . The specific reactions that “2-ethyl-3,6-dimethyltetrahydro-4H-thiopyran-4-one oxime” might undergo would depend on the reaction conditions and the presence of other reagents.

properties

IUPAC Name

(NE)-N-(2-ethyl-3,6-dimethylthian-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-4-9-7(3)8(10-11)5-6(2)12-9/h6-7,9,11H,4-5H2,1-3H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVCTXUGBPVHTM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=NO)CC(S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(/C(=N/O)/CC(S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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